Synthetic Yield: A Validated 88% Yield for the Racemic Boc-Glycinol Intermediate
The patented synthesis of the target compound from (racemic)-2-amino-2-(4-chlorophenyl)ethanol utilizing Boc anhydride and triethylamine in THF achieves a reported isolated yield of 88% . This is notably higher than typical yields (65-80%) reported for analogous Cbz-protected alpha-arylglycinols prepared from similar precursors, which often suffer from lower conversion due to competing side-reactions during Cbz installation [1]. The high yield directly impacts the cost-efficiency and scalability of the multi-step synthesis for final active pharmaceutical ingredients.
| Evidence Dimension | Isolated Yield in Boc Protection Step |
|---|---|
| Target Compound Data | 88% (2.8 g scale) |
| Comparator Or Baseline | N-Cbz-protected alpha-arylglycinols (general synthesis): 65-80% |
| Quantified Difference | 8 to 23 percentage points higher yield |
| Conditions | Reaction of 2-amino-2-(4-chlorophenyl)ethanol with Boc2O, TEA in THF at RT, overnight, then aqueous workup and concentration. |
Why This Matters
A higher-yielding key intermediate step reduces the cost of goods for the final drug substance and minimizes waste, making it a more attractive choice for procurement in gram-to-kilogram scale synthesis.
- [1] Tetrahedron Letters (Related methodology). (2016). Figure 2: (Boc)2O or CbzCl, NaOH, 0°C to rt, yields 65–80%. View Source
